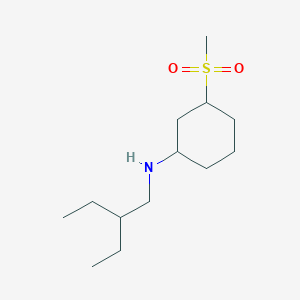
n-(2-Ethylbutyl)-3-(methylsulfonyl)cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(2-Ethylbutyl)-3-(methylsulfonyl)cyclohexan-1-amine: is a synthetic organic compound that belongs to the class of amines It features a cyclohexane ring substituted with an amine group, an ethylbutyl chain, and a methylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Ethylbutyl)-3-(methylsulfonyl)cyclohexan-1-amine typically involves multiple steps:
Formation of the Cyclohexane Ring: Starting from a suitable precursor, the cyclohexane ring is constructed through cyclization reactions.
Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions.
Attachment of the Ethylbutyl Chain: This step involves the alkylation of the cyclohexane ring.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is introduced through sulfonation reactions.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the cyclohexane ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce thiol derivatives.
Aplicaciones Científicas De Investigación
n-(2-Ethylbutyl)-3-(methylsulfonyl)cyclohexan-1-amine:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of n-(2-Ethylbutyl)-3-(methylsulfonyl)cyclohexan-1-amine depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
n-(2-Ethylbutyl)-3-(methylsulfonyl)cyclohexan-1-amine: can be compared with other amine-substituted cyclohexane derivatives.
Methylsulfonyl-substituted compounds: These include compounds with similar sulfonyl groups but different alkyl chains or ring structures.
Uniqueness
Structural Features: The combination of the ethylbutyl chain, methylsulfonyl group, and cyclohexane ring makes this compound unique.
Chemical Properties: Its specific reactivity and potential biological activity distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C13H27NO2S |
|---|---|
Peso molecular |
261.43 g/mol |
Nombre IUPAC |
N-(2-ethylbutyl)-3-methylsulfonylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27NO2S/c1-4-11(5-2)10-14-12-7-6-8-13(9-12)17(3,15)16/h11-14H,4-10H2,1-3H3 |
Clave InChI |
VUDLPUKQICRLRM-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CNC1CCCC(C1)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


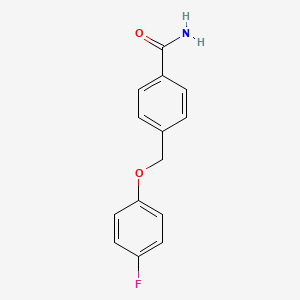

![(5AR,10bS)-9-nitro-2-phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14894766.png)
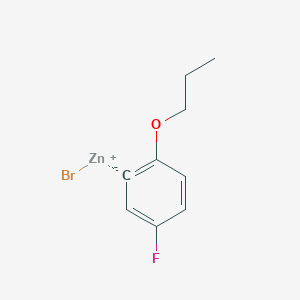
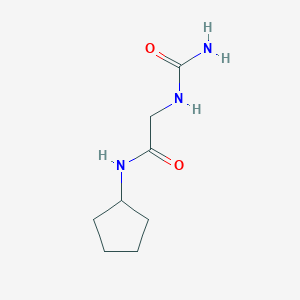
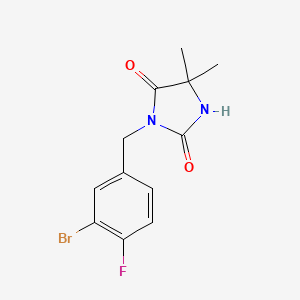
![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]quinazoline](/img/structure/B14894775.png)
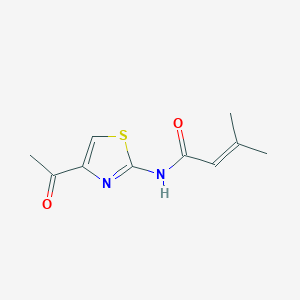
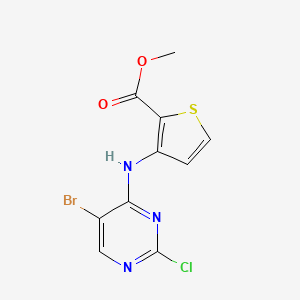
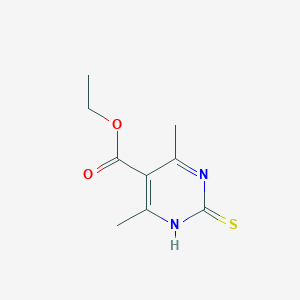
![2-(((3-Methyl-5-oxo-5h-thiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)propanoic acid](/img/structure/B14894805.png)
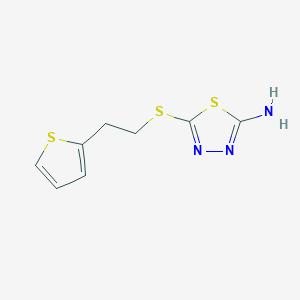
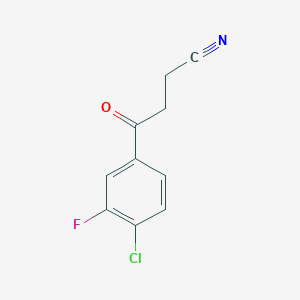
![4-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14894815.png)
